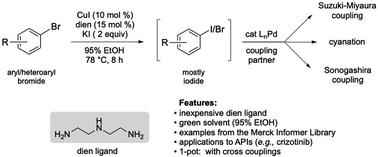Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides†
Chemical Science Pub Date: 2023-11-07 DOI: 10.1039/D3SC04199A
Abstract
Palladium-catalyzed reactions that involve functionalized substrates are oftentimes problematic. Those involving aryl or heteroaryl bromides that are either resistant to, or inefficient in such couplings present challenges that are difficult to overcome and may require development of an entirely new route, or worse, no opportunity to install the desired group using a standard coupling strategy. In this report, we describe a solution that allows for the in situ conversion of such bromo educts to transient iodide derivatives that can be made and used under environmentally responsible conditions, for subsequent reactions to highly functionalized, complex targets.


Recommended Literature
- [1] Determination of ascorbic acid in pharmaceuticals using direct ultraviolet spectrophotometry
- [2] An unprecedented {Cu II14Te IV10} core incorporated in a 36-tungsto-4-silicate polyoxometalate with visible light-driven catalytic hydrogen evolution activity†
- [3] A high-throughput metabolomic approach to explore the regulatory effect of mangiferin on metabolic network disturbances of hyperlipidemia rats†
- [4] Journal of the Royal Institute of Chemistry. July 1958
- [5] Block copolymers as bile salt sequestrants: intriguing structures formed in a mixture of an oppositely charged amphiphilic block copolymer and bile salt†
- [6] Organophotocatalysis system of p/n bilayers for wide visible-light-induced molecular hydrogen evolution†
- [7] One-step synthesis of silver nanoparticle-filled nylon 6 nanofibers and their antibacterial properties
- [8] Immobilisation and application of lipases in organic media
- [9] Contents list
- [10] Multivariate calibration of chlorophyll a using partial least squares and electronic absorption spectroscopy

Journal Name:Chemical Science
Research Products
-
CAS no.: 1644-82-2
-
CAS no.: 155535-23-2
-
CAS no.: 11100-24-6









